molecular formula C9H6IN B11939855 (2E)-3-(2-Iodophenyl)-2-propenenitrile CAS No. 1027729-28-7

(2E)-3-(2-Iodophenyl)-2-propenenitrile

Cat. No.: B11939855
CAS No.: 1027729-28-7
M. Wt: 255.05 g/mol
InChI Key: GKYCNCYYESLGTD-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(2-Iodophenyl)-2-propenenitrile is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a propenenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-Iodophenyl)-2-propenenitrile typically involves the reaction of 2-iodobenzaldehyde with malononitrile in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-Iodophenyl)-2-propenenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The phenyl ring can undergo oxidation to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted phenyl derivatives.

    Reduction: Formation of amines.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

(2E)-3-(2-Iodophenyl)-2-propenenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2-Iodophenyl)-2-propenenitrile involves its interaction with specific molecular targets, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-Bromophenyl)-2-propenenitrile
  • (2E)-3-(2-Chlorophenyl)-2-propenenitrile
  • (2E)-3-(2-Fluorophenyl)-2-propenenitrile

Uniqueness

(2E)-3-(2-Iodophenyl)-2-propenenitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine analogs. The larger atomic size and higher polarizability of iodine can influence the compound’s chemical behavior, making it suitable for specific applications that require these characteristics.

Properties

CAS No.

1027729-28-7

Molecular Formula

C9H6IN

Molecular Weight

255.05 g/mol

IUPAC Name

(E)-3-(2-iodophenyl)prop-2-enenitrile

InChI

InChI=1S/C9H6IN/c10-9-6-2-1-4-8(9)5-3-7-11/h1-6H/b5-3+

InChI Key

GKYCNCYYESLGTD-HWKANZROSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C#N)I

Canonical SMILES

C1=CC=C(C(=C1)C=CC#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.